molecular formula C11H14N2O B040526 3-(1-Methyl-1H-benzoimidazol-2-yl)-propan-1-ol CAS No. 116040-91-6

3-(1-Methyl-1H-benzoimidazol-2-yl)-propan-1-ol

Cat. No.: B040526
CAS No.: 116040-91-6
M. Wt: 190.24 g/mol
InChI Key: DFIWBBQMDHDFAS-UHFFFAOYSA-N
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Description

3-(1-Methyl-1H-benzoimidazol-2-yl)-propan-1-ol is a chemical compound that belongs to the benzimidazole family. Benzimidazoles are known for their diverse biological activities and are used in various fields such as pharmaceuticals, agriculture, and materials science. This compound, in particular, has a unique structure that combines a benzimidazole ring with a propanol side chain, making it an interesting subject for research and application.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(1-Methyl-1H-benzoimidazol-2-yl)-propan-1-ol typically involves the following steps:

    Formation of the Benzimidazole Ring: The benzimidazole ring can be synthesized by condensing o-phenylenediamine with a carboxylic acid or its derivatives under acidic conditions.

    Alkylation: The benzimidazole ring is then alkylated using an appropriate alkyl halide, such as 1-chloropropane, in the presence of a base like potassium carbonate.

    Reduction: The resulting intermediate is reduced using a reducing agent like sodium borohydride to obtain the final product, this compound.

Industrial Production Methods

Industrial production of this compound may involve similar steps but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process.

Chemical Reactions Analysis

Types of Reactions

3-(1-Methyl-1H-benzoimidazol-2-yl)-propan-1-ol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The benzimidazole ring can be reduced under specific conditions.

    Substitution: The hydroxyl group can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide can be used.

    Reduction: Sodium borohydride or lithium aluminum hydride are common reducing agents.

    Substitution: Reagents such as thionyl chloride or phosphorus tribromide can facilitate substitution reactions.

Major Products

    Oxidation: 3-(1-Methyl-1H-benzoimidazol-2-yl)-propan-1-one.

    Reduction: 3-(1-Methyl-1H-benzoimidazol-2-yl)-propan-1-amine.

    Substitution: 3-(1-Methyl-1H-benzoimidazol-2-yl)-propan-1-chloride.

Scientific Research Applications

3-(1-Methyl-1H-benzoimidazol-2-yl)-propan-1-ol has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.

    Industry: Utilized in the development of new materials and as a catalyst in various chemical reactions.

Mechanism of Action

The mechanism of action of 3-(1-Methyl-1H-benzoimidazol-2-yl)-propan-1-ol involves its interaction with specific molecular targets. The benzimidazole ring can bind to proteins and enzymes, affecting their function. This interaction can disrupt cellular processes, leading to the compound’s biological effects. The propanol side chain may enhance the compound’s solubility and bioavailability, facilitating its action within biological systems.

Comparison with Similar Compounds

Similar Compounds

    2-(1-Methyl-1H-benzoimidazol-2-yl)-ethanol: Similar structure but with an ethanol side chain.

    3-(1-Methyl-1H-benzoimidazol-2-yl)-propanoic acid: Contains a carboxylic acid group instead of a hydroxyl group.

    1-Methyl-1H-benzoimidazol-2-yl)-methanol: Has a methanol side chain.

Uniqueness

3-(1-Methyl-1H-benzoimidazol-2-yl)-propan-1-ol is unique due to its specific combination of a benzimidazole ring and a propanol side chain. This structure provides a balance of hydrophobic and hydrophilic properties, making it versatile for various applications. Its unique structure also allows for specific interactions with biological targets, potentially leading to distinct biological activities.

Properties

IUPAC Name

3-(1-methylbenzimidazol-2-yl)propan-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14N2O/c1-13-10-6-3-2-5-9(10)12-11(13)7-4-8-14/h2-3,5-6,14H,4,7-8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DFIWBBQMDHDFAS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=CC=CC=C2N=C1CCCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10404550
Record name 3-(1-Methyl-1H-benzimidazol-2-yl)propan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10404550
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

190.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

116040-91-6
Record name 3-(1-Methyl-1H-benzimidazol-2-yl)propan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10404550
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

N-Methyl-ortho-phenylenediamine dihydrochloride (4.88 g), and butyrolactone (3.22 g) were stirred at reflux for 18 hours in 4N hydrochloric acid (25 ml). The reaction mixture was cooled, the pH adjusted to 8 with concentrated aqueous ammonia and filtered. The solid was recrystallised from ethyl acetate to yield the title compound as a white solid (3.39 g 71%), m.p. 107° C. Found: C, 69.22; H, 7.38; N, 14.73. C11H14N2O requires C, 69.45; H, 7.42; N, 14.72%.
Quantity
4.88 g
Type
reactant
Reaction Step One
Quantity
3.22 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
25 mL
Type
solvent
Reaction Step Three
Yield
71%

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